molecular formula C16H22BrN3O2S B10927443 N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-4-(2-methylpropyl)benzenesulfonamide

N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-4-(2-methylpropyl)benzenesulfonamide

Cat. No.: B10927443
M. Wt: 400.3 g/mol
InChI Key: QJVHSFDJFJLILC-UHFFFAOYSA-N
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Description

N~1~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOBUTYL-N~1~-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOBUTYL-N~1~-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 4-bromo-1-methyl-1H-pyrazole with an appropriate sulfonamide precursor under controlled conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N~1~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOBUTYL-N~1~-METHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOBUTYL-N~1~-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOBUTYL-N~1~-METHYL-1-BENZENESULFONAMIDE is unique due to its combination of a brominated pyrazole ring and a sulfonamide group, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C16H22BrN3O2S

Molecular Weight

400.3 g/mol

IUPAC Name

N-[(4-bromo-2-methylpyrazol-3-yl)methyl]-N-methyl-4-(2-methylpropyl)benzenesulfonamide

InChI

InChI=1S/C16H22BrN3O2S/c1-12(2)9-13-5-7-14(8-6-13)23(21,22)19(3)11-16-15(17)10-18-20(16)4/h5-8,10,12H,9,11H2,1-4H3

InChI Key

QJVHSFDJFJLILC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=C(C=NN2C)Br

Origin of Product

United States

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